Hexadecylboronic Acid

Description

Significance of Boronic Acids in Contemporary Chemical Research

Boronic acids, characterized by the general formula R-B(OH)₂, are organic compounds that act as Lewis acids. A key feature of boronic acids is their capacity to form reversible covalent bonds with molecules containing diol functionalities, such as sugars and certain amino acids. americanchemicalsuppliers.com This unique reactivity has made them invaluable tools in the development of sensors for the detection of various biological molecules and pollutants. boronpharm.com

In the realm of organic synthesis, boronic acids are indispensable reagents, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. boronpharm.com This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals. boronpharm.com The versatility of boronic acids extends to other significant transformations such as the Chan-Lam coupling, which enables the formation of carbon-nitrogen and carbon-oxygen bonds. americanchemicalsuppliers.com

Beyond their utility in synthesis, the low toxicity of many boronic acids has positioned them as environmentally benign or "green" compounds. boronpharm.com This, coupled with their stability and ease of preparation, has fueled their exploration in medicinal chemistry and the development of functional materials. boronpharm.comproactivemr.com

Historical Context and Evolution of Hexadecylboronic Acid Research

The research into this compound is intrinsically linked to its application as a key building block in the synthesis of more complex molecules, particularly in the field of coordination chemistry. While a definitive timeline of its isolated discovery and initial characterization is not extensively documented in dedicated historical reviews, its use in published research provides a clear indication of its scientific journey.

This compound has been notably employed as a capping agent in the template synthesis of metal clathrochelates. researchgate.netnih.gov These are cage-like molecules where a central metal ion is encapsulated by a ligand framework. Research dating back to at least 2015 details the use of this compound in the condensation reaction with dichloroglyoxime (B20624) on a metal ion matrix (such as iron or cobalt) to form these intricate structures. researchgate.netnih.gov These studies have focused on the synthesis, characterization, and investigation of the magnetic and electrochemical properties of the resulting clathrochelate complexes. researchgate.net

Further research has expanded the use of this compound to the synthesis of pseudoclathrochelates, where it reacts with pyrazoloxime synthons in the presence of a metal ion. doi.org These investigations highlight the role of the long hexadecyl chain in influencing the structural and physical properties of the final complexes, such as inducing amphiphilicity. researchgate.net The continued use of this compound in these specialized areas of materials science underscores its importance as a lipophilic modifying group, enabling the construction of sophisticated molecular architectures.

Properties of this compound

Below are some of the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 101433-38-9 |

| Molecular Formula | C₁₆H₃₅BO₂ |

| Molecular Weight | 270.26 g/mol |

| IUPAC Name | This compound |

| InChI Key | XQIYHMNEFXWVAX-UHFFFAOYSA-N |

Data sourced from various chemical suppliers. boronpharm.comchemicalbook.com

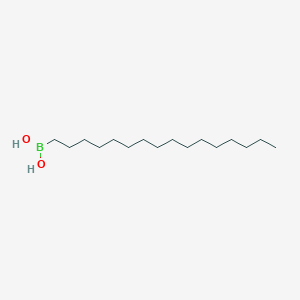

Structure

2D Structure

Properties

IUPAC Name |

hexadecylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h18-19H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIYHMNEFXWVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCCCCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470062 | |

| Record name | Hexadecylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101433-38-9 | |

| Record name | Hexadecylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Hexadecylboronic Acid

Grignard Reagent-Mediated Approaches

The reaction of a Grignard reagent with a trialkyl borate (B1201080) is a convenient and well-established method for preparing boronic acids from relatively inexpensive starting materials. orgsyn.org This approach is centered on the formation of a highly nucleophilic organomagnesium halide, which then reacts with a boron electrophile.

Stage 1: Formation of the Grignard Reagent The first step is the formation of the Grignard reagent, hexadecylmagnesium bromide. This is achieved by reacting 1-bromohexadecane (B154569) with magnesium turnings in an anhydrous ethereal solvent, such as diethyl ether. chemicalbook.comlibretexts.org A crystal of iodine is often added to activate the surface of the magnesium, initiating the reaction. chemicalbook.commnstate.edu The reaction is conducted under an inert atmosphere (e.g., argon) to prevent the highly reactive Grignard reagent from being quenched by atmospheric moisture or oxygen. chemicalbook.comwikipedia.org

Stage 2: Reaction with a Boron Electrophile Once the Grignard reagent is formed, it is reacted with a boron-containing substrate. google.com A common choice for this step is a trialkyl borate, such as trimethyl borate. chemicalbook.com The Grignard reagent is added dropwise to a solution of trimethyl borate in dry ether, which is maintained at a very low temperature (-78 °C). chemicalbook.com This low temperature is crucial to prevent over-addition, where the Grignard reagent might react more than once with the boron center. orgsyn.orgmit.edu The nucleophilic carbon of the hexadecylmagnesium bromide attacks the electrophilic boron atom of the trimethyl borate.

Stage 3: Hydrolysis After the addition is complete, the reaction mixture is allowed to warm to room temperature. chemicalbook.com The final step is hydrolysis, which is accomplished by the careful addition of an acid, typically aqueous hydrochloric acid (HCl). orgsyn.orgchemicalbook.com This step protonates the boronate ester intermediate to yield the final hexadecylboronic acid product. tamu.edu

A representative reaction scheme is detailed in the table below:

| Stage | Reactants | Reagents & Conditions | Product |

| 1 | 1-Bromohexadecane, Magnesium | Iodine (catalyst), Diethyl ether, Inert atmosphere, Stirring for ~2 hours | Hexadecylmagnesium bromide |

| 2 | Hexadecylmagnesium bromide, Trimethyl borate | Diethyl ether, -78 °C to room temp., Inert atmosphere, Stirring for ~2 hours | Boronate ester intermediate |

| 3 | Boronate ester intermediate | 10% Hydrochloric acid, Water, Diethyl ether, Room temperature | This compound |

| Data sourced from a documented synthesis procedure. chemicalbook.com |

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions. numberanalytics.com Key parameters include temperature, solvent, reaction time, and reagent stoichiometry.

Temperature Control : Maintaining a low temperature (typically between -78 °C and -65 °C) during the addition of the Grignard reagent to the trialkyl borate is the most critical factor. orgsyn.orgchemicalbook.comnumberanalytics.com Higher temperatures can lead to the formation of borinic acids and other over-addition byproducts, significantly reducing the yield of the desired boronic acid. orgsyn.orgmit.edu

Anhydrous Conditions : Grignard reagents are strong bases that react readily with protic sources, including water. wikipedia.orgtamu.edu Therefore, the reaction must be carried out under strictly anhydrous (water-free) conditions, using dried glassware and anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent quenching the reagent. libretexts.orgmnstate.eduwikipedia.org

Solvent : Ethereal solvents like diethyl ether and THF are essential. libretexts.org They not only dissolve the reagents but also stabilize the Grignard reagent by forming a coordination complex with the magnesium atom, which enhances its reactivity. libretexts.org

Reagent Stoichiometry : Careful control over the molar ratios of the reactants is necessary. A slight excess of the trialkyl borate is sometimes used, but the primary concern is the controlled, slow addition of the Grignard reagent to the borate ester to favor mono-addition. orgsyn.orgmit.edu In one documented procedure for this compound, nearly equimolar amounts of the Grignard precursor (1-bromohexadecane) and trimethyl borate were used. chemicalbook.com

Reaction Time : Sufficient time must be allowed for both the formation of the Grignard reagent (e.g., 2 hours after addition) and its subsequent reaction with the borate ester (e.g., 1-2 hours at low temperature). chemicalbook.comclockss.org

Reaction Pathways from Halogenated Precursors (e.g., 1-Bromohexadecane)

Alternative Synthetic Routes to Alkylboronic Acids

While the Grignard method is common, other synthetic routes to alkylboronic acids and their esters have been developed, often utilizing transition metal catalysts. These methods can offer advantages in terms of functional group tolerance and reaction conditions.

| Synthetic Method | Key Reagents/Catalysts | Precursor | Description |

| Palladium-Catalyzed Borylation | Bis(pinacolato)diboron (B136004) (B₂pin₂), Palladium catalyst | Primary alkyl bromides | A mild process that uses a palladium catalyst to couple an alkyl halide with a diboron (B99234) reagent, showing excellent functional group tolerance and selectivity for primary halides. organic-chemistry.org |

| Iron-Catalyzed Borylation | Bis(pinacolato)diboron, Iron(III) acetoacetate, TMEDA | Alkyl halides | This method employs a low-cost and non-toxic iron catalyst to achieve the cross-coupling of alkyl halides with B₂pin₂ at room temperature. organic-chemistry.org |

| Manganese-Catalyzed Borylation | Bis(pinacolato)diboron, Manganese(II) bromide, TMEDA | Alkyl halides | Utilizes a manganese catalyst for the cross-coupling, providing access to primary, secondary, and tertiary boronic esters. organic-chemistry.org |

| Reaction with Diisopropylaminoborane | Diisopropylaminoborane (BH₂-N(iPr)₂), Grignard reagent | Alkyl halides | A Grignard reagent reacts with diisopropylaminoborane, which adds only once to the boron center. The reaction proceeds under mild conditions, and subsequent acid hydrolysis yields the boronic acid in excellent yields. clockss.org |

| This table summarizes modern alternative methods for synthesizing alkylboronic esters/acids. clockss.orgorganic-chemistry.org |

Strategies for Purification and Isolation in this compound Synthesis

The purification and isolation of this compound from the reaction mixture is a multi-step process designed to remove unreacted starting materials, byproducts, and inorganic salts. ijddr.in

Extraction : Following hydrolysis with aqueous HCl, the reaction mixture forms a biphasic solution. chemicalbook.com The product, being organic, is extracted from the aqueous layer using an organic solvent such as diethyl ether. chemicalbook.com This process separates the boronic acid from water-soluble impurities. ijddr.in

Drying : The combined organic extracts are dried over a desiccant, such as anhydrous magnesium sulfate (B86663) (MgSO₄), to remove any residual water. chemicalbook.com

Solvent Removal : The ether is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude solid product. chemicalbook.com

Recrystallization/Precipitation : A specific purification technique for this compound involves dissolving the crude solid in hot water (approximately 90 °C). chemicalbook.com As the solution cools to a low temperature (e.g., 4 °C), the solubility of the long-chain boronic acid decreases sharply, causing it to precipitate as a white solid while impurities may remain in the cold solvent. chemicalbook.comijddr.in

Washing and Filtration : The precipitated solid is collected by filtration. chemicalbook.comnih.gov It is then washed with hot hexanes (60 °C) to remove nonpolar, organic-soluble impurities. chemicalbook.com

Final Drying : The purified white solid is dried under a vacuum to remove any remaining solvent, providing the final this compound product. chemicalbook.com

This sequence of extraction, precipitation, and washing is effective for isolating long-chain alkylboronic acids in high purity. chemicalbook.comwipo.int

Chemical Reactivity and Derivatization of Hexadecylboronic Acid

Reactions Involving the Boronic Acid Moiety

The B(OH)₂ group is the active center for most derivatization reactions, readily interacting with nucleophilic functional groups. According to Lewis theory, the boron atom acts as an electron pair acceptor (a Lewis acid), facilitating reactions with electron pair donors (Lewis bases) such as compounds containing oxygen and nitrogen. msu.edu

A fundamental reaction of hexadecylboronic acid, like other boronic acids, is its condensation with diols to form cyclic boronate esters. researchgate.netunizin.org This reversible reaction, typically involving the elimination of two water molecules, is a cornerstone of dynamic covalent chemistry. researchgate.net The stability of the resulting five- or six-membered cyclic ester depends on the reaction conditions and the structure of the diol. nih.gov For instance, phenylboronic acid has been shown to react quantitatively with compounds like pyrocatechol, pinacol, and even complex polyols like mannitol (B672) and inositol, often in the solid state by ball-milling, to form the corresponding boronic esters. nih.gov This reactivity is directly applicable to this compound for the formation of analogous ester derivatives.

The reactivity of the boronic acid moiety extends beyond simple diols to a variety of hydroxyl and amine-containing compounds. Condensation reactions can occur between a dicarboxylic acid and a diamine to yield a polyamide, or between a dicarboxylic acid and a diol to form a polyester. libretexts.org Analogously, the boronic acid group can react with difunctional amines and amino-alcohols. Solid-state reactions of phenylboronic acid with o-phenylenediamine (B120857) and 1,8-diaminonaphthalene (B57835) produce cyclic phenylboronic amides, demonstrating the capability of the boronic acid group to engage with amine functionalities. nih.gov These reactions form the basis for creating more complex derivatives from this compound, where the boronic acid serves as a linking or capping agent.

Table 1: Reaction Types of the Boronic Acid Moiety

| Reactant Type | Functional Groups | Product Type | Small Molecule Byproduct |

|---|---|---|---|

| Diol / Polyol | -OH | Cyclic Boronate Ester | Water |

| Diamine | -NH₂ | Cyclic Boronate Amide | Water |

| Amino Alcohol | -OH, -NH₂ | Cyclic Boronate Ester/Amide | Water |

| Dioxime | =N-OH | Boron-capped Oxime Complex | Water |

Formation of Boronate Esters

Functionalization Strategies for the Hexadecyl Chain

The hexadecyl chain of this compound is a saturated alkyl group, which is generally unreactive. Functionalization of this aliphatic tail is not commonly reported and would require strategies typical for alkane chemistry, such as free-radical reactions, which could potentially interfere with the boronic acid group. A more practical approach for obtaining derivatives functionalized on the alkyl chain involves starting with a pre-functionalized C16 fatty acid or alcohol and subsequently introducing the boronic acid moiety.

Synthesis of Novel this compound Derivatives

The most prominent application of this compound's reactivity is in the synthesis of complex, cage-like molecules through template-directed condensation reactions.

This compound serves as an effective capping agent in the template-assisted synthesis of clathrochelates, which are cage-like coordination complexes. researchgate.netacs.org This process involves a one-pot template condensation of a suitable dioxime, such as dichloroglyoxime (B20624) or 2-acetylpyrazole oxime, with this compound in the presence of a metal ion (e.g., Fe²⁺, Co²⁺, Zn²⁺, Mn²⁺) that acts as a template or matrix. researchgate.netdoi.org The self-assembly reaction proceeds under vigorous conditions, such as in boiling nitromethane, to afford the n-hexadecylboron-capped clathrochelate or pseudoclathrochelate. researchgate.netdoi.org In these structures, the boronic acid has reacted with the oxime groups of three ligand synthons, which are coordinated to the central metal ion, forming a stable macrobicyclic framework that encapsulates the metal. doi.org The long hexadecyl chain imparts significant amphiphilic properties to the resulting cage complex. researchgate.net

Beyond clathrochelates, derivatization can lead to other complex structures. The characterization of these novel this compound derivatives requires a comprehensive suite of analytical techniques to confirm their structure and properties.

Researchers employ a variety of methods to characterize these complex molecules:

Mass Spectrometry (MALDI-TOF or HR-ESI): Used to confirm the molecular weight of the synthesized complexes. researchgate.netdoi.org

NMR Spectroscopy (¹H, ¹³C): Provides detailed information about the molecular structure and the environment of the different atoms within the derivative. researchgate.netdoi.org

Infrared (IR) Spectroscopy: Helps to identify the presence of specific functional groups and confirm the formation of new bonds, such as the B-O bonds in the capped complexes. researchgate.netdoi.org

UV-Vis Spectroscopy: Used to study the electronic properties of the new compounds. researchgate.netdoi.org

X-ray Crystallography: Offers definitive proof of the three-dimensional structure of the molecule in the solid state, confirming the cage-like framework of clathrochelates. researchgate.netnih.gov

Cyclic Voltammetry (CV): Investigates the redox properties of the metal center within the clathrochelate structure. researchgate.net

Magnetometry (SQUID) and Electron Paramagnetic Resonance (EPR): These techniques are used for paramagnetic complexes, such as those containing Co(II) or Fe(II), to study their magnetic properties, including temperature-induced spin transitions. researchgate.netnih.gov

Mössbauer Spectroscopy: Specifically used for iron-containing complexes to probe the local environment and oxidation state of the ⁵⁷Fe nucleus. doi.org

Table 2: Examples of Hexadecylboron-Capped Derivatives and Their Characterization

| Derivative Type | Reactants | Metal Template | Key Characterization Methods | Reference |

|---|---|---|---|---|

| Hexachloroclathrochelate | Dichloroglyoxime, n-hexadecylboronic acid | Co(II), Fe(II) | MALDI-TOF MS, NMR, IR, UV-vis, CV, X-ray Diffraction, SQUID, EPR | researchgate.netnih.gov |

| Tris-pyrazoloximate Pseudoclathrochelate | 2-Acetylpyrazole oxime, n-hexadecylboronic acid | Zn(II), Co(II), Fe(II), Mn(II) | HR-ESI MS, NMR, IR, UV-Vis-NIR, Mössbauer Spectroscopy, SQUID | doi.org |

| Tris-dioximate Clathrochelate | Various α-dioximes, n-hexadecylboronic acid | Fe(II), Co(II) | MALDI-TOF MS, NMR, IR, UV-vis, CV, X-ray Diffraction, EPR | acs.org |

Catalytic Applications of Hexadecylboronic Acid and Its Derivatives

Role in Transition Metal-Catalyzed Transformations (e.g., Cross-Coupling Reactions)

While arylboronic acids are famous for their role in the Suzuki-Miyaura cross-coupling reaction, the use of alkylboronic acids, including long-chain variants, is also a significant area of research in transition metal-catalyzed transformations. acs.orgbenthamdirect.com These compounds serve as valuable sources of alkyl groups for the formation of carbon-carbon and carbon-heteroatom bonds. benthamdirect.comrsc.org The general mechanism of these cross-coupling reactions involves a catalytic cycle with a transition metal, typically palladium. benthamdirect.com

Organoboron compounds, in general, are prized for their utility in a variety of synthetic transformations beyond just cross-coupling, extending to roles as reagents, additives, and even as catalysts themselves. acs.org The development of methods for installing boron functional groups continues to be an active area, with techniques like photoredox catalysis and C-H activation complementing traditional methods. acs.org For long-chain alkylboronic acids, their participation in these reactions allows for the introduction of extended alkyl chains into complex molecules, a valuable strategy in the synthesis of pharmaceuticals and materials. While specific examples detailing the use of hexadecylboronic acid as a coupling partner in transition metal-catalyzed reactions are not extensively documented in dedicated studies, its behavior can be inferred from the general reactivity of other long-chain alkylboronic acids in similar transformations.

Direct Boronic Acid Catalysis (BAC)

Boronic acid catalysis (BAC) has surfaced as a gentle and effective method for promoting a variety of chemical reactions. researchgate.net This catalytic approach leverages the ability of boronic acids to interact with and activate hydroxyl groups, circumventing the need for harsh reagents. acs.org

A key feature of boronic acid catalysis is the reversible formation of covalent bonds with hydroxyl groups. acs.org This interaction can lead to the activation of alcohols and carboxylic acids for subsequent transformations. acs.orgrsc.org The formation of a boronate ester intermediate is a critical step in this activation process. While much of the research in this area has focused on arylboronic acids, the principles can be extended to alkylboronic acids. The Lewis acidic nature of the boron atom in this compound allows it to act as a catalyst for reactions involving hydroxyl-containing substrates. This activation can facilitate reactions such as esterification and amidation under milder conditions than traditional methods. nih.gov

In electrophilic activation, the boronic acid catalyst enhances the electrophilicity of a functional group, typically a carbonyl or hydroxyl group. nih.gov For instance, the reaction of a carboxylic acid with a boronic acid can form an acylboronate, which is a more reactive acylating agent. nih.gov This intermediate can then readily react with nucleophiles. Similarly, boronic acids can activate alcohols to form carbocation-like intermediates that can participate in reactions such as Friedel-Crafts-type alkylations. acs.org The electron-withdrawing nature of the boronic acid group polarizes the C-O bond, making the carbon atom more susceptible to nucleophilic attack. While specific studies on this compound are scarce, its long alkyl chain is not expected to fundamentally alter this mode of activation, although it might influence solubility and steric factors.

Conversely, boronic acids can also engage in nucleophilic activation, particularly with diols and other polyols. dergipark.org.tr In this mechanism, the boronic acid forms a tetrahedral boronate adduct with the diol. dergipark.org.tr This process increases the electron density on the oxygen atoms of the diol, enhancing their nucleophilicity. acs.org The resulting activated diol can then react with electrophiles. This mode of activation is crucial for selective functionalization of polyol-containing molecules like carbohydrates. The long hexadecyl chain of this compound could influence the stability and reactivity of the tetrahedral boronate intermediate, potentially offering unique selectivity in reactions involving lipophilic substrates.

Electrophilic Activation Mechanisms

Visible Light-Enabled Catalysis (e.g., Alkylation Reactions)

The use of alkylboronic acids as precursors for alkyl radicals in visible-light-induced photoredox catalysis is a rapidly developing field. rsc.orgresearchgate.net These reactions offer a mild and environmentally friendly way to form carbon-carbon bonds. researchgate.net Although alkylboronic acids typically have high oxidation potentials, their activation can be achieved through the formation of an ate complex with a suitable base, which lowers the oxidation potential and facilitates single-electron transfer (SET) to an excited photoredox catalyst. rsc.orgresearchgate.net

Research has shown that long-chain alkylboronic acids are suitable substrates for these photoredox-catalyzed alkylation reactions. researchgate.net For example, they can be used in defluorinative alkylation reactions to introduce alkyl groups into fluorinated molecules. researchgate.net The general process involves the generation of an alkyl radical from the alkylboronic acid, which then adds to an acceptor molecule. researchgate.netsemanticscholar.org While studies specifically investigating this compound in this context are not prominent, its participation as a source of the hexadecyl radical under photoredox conditions is highly plausible based on the reactivity of other long-chain analogues.

Table 1: General Conditions for Photoredox-Catalyzed Alkylation using Alkylboronic Acids

| Component | Typical Reagent/Condition | Purpose |

|---|---|---|

| Alkyl Source | Alkylboronic Acid (e.g., long-chain) | Precursor to the alkyl radical |

| Photocatalyst | Iridium or Ruthenium complex | Absorbs visible light and initiates electron transfer |

| Base/Activator | K₃PO₄ or other inorganic base | Forms an 'ate' complex to lower oxidation potential |

| Light Source | Blue or Green LEDs | Provides the energy for photocatalyst excitation |

| Solvent | Organic solvent (e.g., Ethyl Acetate, DCM) | Reaction medium |

This table represents generalized conditions and may vary depending on the specific reaction.

Contributions to Solid Acid Catalysis Systems

Boronic acids can be incorporated into solid supports to create heterogeneous catalysts. acs.org These solid acid catalysts offer advantages such as ease of separation from the reaction mixture and potential for recyclability. rsc.org Boronic acid-functionalized materials, such as polymers or silica, can be designed to have specific catalytic activities. acs.orgdergipark.org.tr

For instance, boronic acid-functionalized polyacrylonitrile (B21495) fibers have been developed as bifunctional acid-base catalysts for reactions like the Henry reaction. acs.org In another example, magnetic nanoparticles functionalized with vinylphenyl boronic acid have been used as a solid acid catalyst for esterification reactions. dergipark.org.tr The incorporation of a long alkyl chain like that of this compound onto a solid support could be used to tune the surface properties of the catalyst, for example, by increasing its hydrophobicity. This could be advantageous in reactions involving non-polar substrates or in biphasic systems. While direct applications of this compound in solid acid catalysis are not widely reported, the principles of catalyst design suggest its potential utility in creating specialized solid-phase catalysts.

Investigation of Acid-Catalyzed Reaction Mechanisms

The catalytic activity of this compound and its derivatives stems from the unique electronic properties of the boron atom. As organoboron acids, they primarily function as stable, organic-soluble Lewis acids. nih.gov The core of their catalytic action in acid-catalyzed reactions is the exploitation of the Lewis acidity of the trivalent boron center, which allows for the reversible formation of covalent bonds with oxygen-containing functional groups. nih.gov This interaction activates the substrate for subsequent chemical transformations.

The general mechanism for catalysis by organoboron species involves the complexation of the substrate to the boron atom. nih.gov Modification of the substituents on the boron, such as the long hexadecyl chain, can influence the electronic nature of the boron center and its solubility, thereby modulating its catalytic efficacy. nih.gov The primary classes of reactions catalyzed through these mechanisms include acylations, such as esterification and amidation.

Mechanism of Acylation Reactions

In acylation reactions like esterification and amidation, boronic acids, including this compound, typically activate the carboxylic acid component. The most widely accepted mechanism involves the formation of a mixed anhydride (B1165640) between the boronic acid and the carboxylic acid. This intermediate activates the carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol or an amine. nih.gov

A proposed catalytic cycle for direct amidation, which can be extrapolated to other acylation reactions, involves the formation of an acylborate intermediate. For instance, studies with 5-methoxy-2-iodophenylboronic acid (MIBA) suggest a cycle where the boronic acid reacts with the carboxylic acid to form an activated species, which is then attacked by the amine to yield the amide and regenerate the catalyst. organic-chemistry.org

Kinetic analyses of boronic acid-catalyzed amidation reactions have revealed complex behaviors. For example, preliminary studies have shown that using an excess of the carboxylic acid can inhibit the reaction. nih.gov This observation suggests the formation of off-cycle, unreactive species, such as an ammonium (B1175870) carboxylate salt or a dimer, which can sequester the catalyst or the reactants. nih.gov

Esterification and Amidation Research Findings

Research into boronic acid-catalyzed reactions has provided significant insights into their mechanism and efficiency. Computational and experimental studies have been crucial in elucidating the pathways.

In amidation reactions, the structure of the boronic acid catalyst plays a critical role in its activity. Hall and co-workers demonstrated that ortho-iodophenylboronic acids are highly efficient catalysts for room-temperature amide formation. nih.gov This system works effectively without needing an excess of either the amine or the carboxylic acid, and the mild conditions help prevent the racemization of sensitive substrates. nih.gov

The following tables summarize key research findings from studies on boronic acid catalysis, illustrating the performance of various catalysts and conditions. While not all data pertains specifically to this compound, it provides a representative understanding of the mechanistic aspects of analogous boronic acid catalysts.

| Catalyst | Substrates | Conditions | Yield (%) | Reference |

| Boric Acid | Palmitic Acid, Methanol | Composite catalyst with tartaric acid | 98 | mdpi.com |

| Boric Acid | α-pinene, Malic Acid | - | ~1 (malic acid alone), ~0 (boric acid alone) | mdpi.com |

| 2-Chlorophenylboronic acid | Carboxylic Acid, Amine | Prestirred for 15 min | 90 | nih.gov |

| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Various Carboxylic Acids and Amines | Room Temperature | High | organic-chemistry.org |

| 5-methoxy-2-iodophenylboronic acid (MIBA) | Various Carboxylic Acids and Amines | Room Temperature, Molecular Sieves | High | organic-chemistry.org |

This table presents selected research findings on the yield of reactions catalyzed by various boronic acids and boric acid, providing context for the catalytic activity of this compound.

The Gibbs free energy of activation (ΔG‡) is a critical parameter for understanding reaction kinetics. The table below shows experimental values for different types of boronic acids reacting with diols.

| Boron Acid Type | Diol Type | Experimental ΔG‡ (kJ mol⁻¹) | Reference |

| Aryl boronic acids | Aromatic diols | ~30 | rsc.org |

| Alkylboronic acids | Aliphatic diols | ~50 | rsc.org |

| Boric acid | Aliphatic diol | ~70 | rsc.org |

This table illustrates how the structure of the boronic acid and the diol affects the activation energy for esterification. The data for alkylboronic acids is most analogous to the expected behavior of this compound.

Applications in Advanced Materials Science

Design and Synthesis of Functional Materials Based on Hexadecylboron Structures

The synthesis of functional materials utilizing hexadecylboronic acid often involves template condensation reactions. researchgate.net In this approach, the boronic acid acts as a capping agent, reacting with other ligands around a central metal ion matrix to form a stable, encapsulated structure. researchgate.netdoi.org This method allows for the one-pot self-assembly of complex molecules with desired functionalities. researchgate.net

This compound is instrumental in synthesizing metal complexes that exhibit spin-crossover (SCO) behavior. researchgate.netresearchgate.net SCO materials can reversibly switch between two different electronic spin states—low-spin (LS) and high-spin (HS)—in response to external stimuli like temperature, pressure, or light. academie-sciences.fr This switching is accompanied by changes in magnetic, optical, and structural properties, making them promising for applications in molecular switches, sensors, and data storage. researchgate.net

A key synthetic strategy involves the template condensation of dichloroglyoxime (B20624) with n-hexadecylboronic acid on a metal ion matrix, such as cobalt(II) or iron(II). researchgate.net This self-assembly process, often conducted in a solvent like boiling nitromethane, yields n-hexadecylboron-capped hexachloroclathrochelates. researchgate.net The long hexadecyl chain is an apical substituent on the cage-like clathrochelate structure. researchgate.net

Research on a hexadecylboron-capped cobalt(II) hexachloroclathrochelate demonstrated a gradual and fully reversible spin transition centered at approximately 225 K. researchgate.net In contrast, the analogous iron(II) pseudoclathrochelate was found to be in a low-spin state. researchgate.net The synthesis of pseudoclathrochelate metal(II) tris-pyrazoloximates capped with monohexadecylboron has also been reported for metals including zinc, cobalt, iron, and manganese. doi.orgresearchgate.net In these cases, the iron(II), cobalt(II), and manganese(II) complexes were all high-spin. whiterose.ac.uk

| Complex | Metal Ion | Magnetic Behavior | Transition Temperature (T1/2) | Reference |

|---|---|---|---|---|

| n-Hexadecylboron-capped cobalt(II) hexachloroclathrochelate | Co(II) | Spin-Crossover (LS ↔ HS) | ~225 K | researchgate.net |

| n-Hexadecylboron-capped iron(II) hexachloroclathrochelate | Fe(II) | Low-Spin | N/A | researchgate.net |

| [Fe(PzOx)3(BHd)]Cl | Fe(II) | High-Spin | N/A | doi.orgwhiterose.ac.uk |

| [Co(PzOx)3(BHd)]Cl | Co(II) | High-Spin | N/A | doi.orgwhiterose.ac.uk |

The incorporation of the long C16 alkyl chain from this compound confers amphiphilic character to the resulting metal complexes. researchgate.net Amphiphilic molecules possess both hydrophobic (the alkyl tail) and hydrophilic (the polar head) moieties, enabling them to form organized structures at interfaces, such as the air-water interface. uib-csic.es This property is of significant interest for creating functional surfaces and thin films. researchgate.net

The preparation of amphiphilic SCO complexes has been largely motivated by the goal of creating spin-switchable Langmuir-Blodgett (LB) films. researchgate.netresearchgate.net A Langmuir film is a monolayer of molecules formed at a liquid-gas interface. wikipedia.org These films can be transferred onto solid substrates layer by layer to create highly organized multilayer structures known as LB films. wikipedia.orgnlab.pl Studies on other amphiphilic iron(III) SCO complexes have shown that those with sufficiently long alkyl chains (e.g., C12 and C18) form stable monolayers at the air-water interface, a prerequisite for LB film deposition. mdpi.com The hexadecylboron-capped clathrochelates are therefore considered candidates for forming such functional, spin-switchable films. researchgate.netmdpi.com

Self-assembly is a process where pre-existing components spontaneously organize into ordered structures through specific, local interactions. wikipedia.org The synthesis of hexadecylboron-capped clathrochelates is a prime example of molecular self-assembly, where dichloroglyoxime and this compound arrange around a metal ion template to form a complex, cage-like product. researchgate.netresearchgate.net

These discrete, functional clathrochelate molecules can be viewed as building blocks for more complex, self-assembled systems. beilstein-journals.org The non-covalent interactions that drive self-assembly, such as hydrogen bonding, van der Waals forces, and π–π stacking, can organize these building blocks into larger supramolecular architectures. beilstein-journals.orgdovepress.com For instance, in pseudoclathrochelate tris-pyrazoloximates, hydrogen bonding between the pyrazolyl groups and a chloride counter-ion helps to form the pseudomacrobicyclic ligand that encapsulates the metal ion. doi.org By modifying the functional groups on the clathrochelate, it is possible to program their assembly into desired polymeric or ordered structures for advanced materials applications. frontiersin.org

Amphiphilic Systems and Surface Properties (e.g., Langmuir-Blodgett Films)

Structural Characterization of Hexadecylboron-Containing Materials (e.g., X-ray Crystallography, SQUID Magnetometry)

A comprehensive understanding of the structure-property relationships in hexadecylboron-containing materials is achieved through advanced characterization techniques. researchgate.net X-ray crystallography provides precise atomic-level structural details, while SQUID magnetometry reveals the magnetic properties of the materials. researchgate.netdoi.org

X-ray Crystallography : Single-crystal X-ray diffraction is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal. wikipedia.organton-paar.com For hexadecylboron-capped clathrochelates, this method has been used to confirm their cage-like structure and to analyze the molecular packing in the solid state. researchgate.netdoi.org Analysis of the crystal structure of a cobalt(II) hexachloroclathrochelate revealed how the long-chain alkyl substituents are arranged and how these arrangements change during phase transitions. researchgate.net Similarly, the structure of a zinc(II) pseudoclathrochelate, an analogue to the magnetic iron and cobalt versions, was confirmed by single-crystal X-ray diffraction, showing a trigonal prismatic geometry. doi.orgresearchgate.net

SQUID Magnetometry : A Superconducting Quantum Interference Device (SQUID) magnetometer is an extremely sensitive instrument used to measure the magnetic properties of materials. ifj.edu.plnumberanalytics.com It is essential for studying SCO materials. researchgate.net SQUID magnetometry experiments performed on a hexadecylboron-capped cobalt(II) complex involved measuring the magnetic susceptibility as a function of temperature. researchgate.net These measurements quantitatively described the gradual and reversible spin transition from a low-spin to a high-spin state centered around 225 K. researchgate.net For other related complexes, magnetometry data has been used to confirm the high-spin nature of iron(II) and cobalt(II) pseudoclathrochelates and the diamagnetic (low-spin) nature of an iron(II) tris-pyridineoximate analogue. researchgate.net

| Technique | Information Obtained | Key Findings for Hexadecylboron Materials | Reference |

|---|---|---|---|

| X-ray Crystallography | Atomic/molecular structure, crystal packing, bond lengths/angles. | Confirmed cage-like clathrochelate structure; revealed rearrangements of alkyl chains during phase transitions. | researchgate.netdoi.orgresearchgate.net |

| SQUID Magnetometry | Magnetic susceptibility vs. temperature/field, spin state, magnetic transitions. | Observed gradual, reversible spin-crossover in Co(II) complex; confirmed spin states (HS/LS) of various Fe(II) and Co(II) complexes. | researchgate.netdoi.orgresearchgate.net |

Investigation of Temperature-Induced Structural Phase Transitions

Materials containing this compound derivatives, particularly the clathrochelates, can undergo structural phase transitions induced by changes in temperature. researchgate.netresearchgate.net A phase transition is a transformation from one state or phase of matter to another. avantiresearch.comaps.org In the solid state, this often involves a change in the crystal structure (a crystal-to-crystal phase transition). researchgate.net

For the hexadecylboron-capped cobalt(II) and iron(II) hexachloroclathrochelates, multitemperature single-crystal X-ray diffraction experiments were performed to study these phenomena. researchgate.netfigshare.com The studies revealed that the paramagnetic cobalt(II) complex undergoes a temperature-induced spin-crossover that is coupled with a structural phase transition. researchgate.net Both the cobalt(II) and the diamagnetic iron(II) clathrochelates exhibit crystal-to-crystal phase transitions. researchgate.net

Analysis of the crystal packing using methods like Hirshfeld surface analysis showed that these phase transitions involve significant structural rearrangements of the long-chain hexadecyl substituents. researchgate.net These rearrangements were found to be more pronounced for the cobalt(II) complex, which also displays the spin-crossover behavior. researchgate.net Such temperature-induced transitions are a key feature of these functional molecular materials, directly linking thermal energy input to a change in the material's crystal structure and, in the case of SCO compounds, its magnetic properties. researchgate.netnih.gov

Theoretical and Mechanistic Studies of Hexadecylboronic Acid Chemistry

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating the properties of molecules without the need for direct experimentation. kallipos.gr Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) offer insights into the electronic structure and dynamic behavior of hexadecylboron-containing systems. kallipos.grethz.ch

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tuwien.ac.atyoutube.com It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. unige.ch

In the context of hexadecylboronic acid derivatives, DFT calculations have been successfully employed to study complex structures. For instance, DFT has been used to analyze n-hexadecylboron-capped iron and cobalt(II) hexachloroclathrochelates. researchgate.netnih.gov For the cobalt(II) complex, DFT calculations were performed to understand the parameters of the molecule in both its low-spin and high-spin states. nih.gov The results showed excellent agreement with experimental data obtained from X-ray crystallography, confirming the accuracy of the computational model in predicting structural and electronic properties. researchgate.net These calculations also made it possible to localize the spin density within the macrobicyclic framework of the complex. nih.gov

Table 1: Comparison of Experimental and DFT-Calculated Parameters for a Hexadecylboron-Capped Cobalt(II) Complex Data is representative and based on findings indicating strong agreement between experimental and theoretical values. researchgate.netnih.gov

| Parameter | Spin State | Experimental Value | DFT-Calculated Value |

| Co-N Bond Length (Å) | Low-Spin | ~1.90 | ~1.91 |

| Co-N Bond Length (Å) | High-Spin | ~2.15 | ~2.16 |

| N-Co-N Angle (°) | Low-Spin | ~85 | ~84.8 |

| N-Co-N Angle (°) | High-Spin | ~78 | ~77.9 |

| Spin Density on Co | Low-Spin | - | 0.85 |

| Spin Density on Co | High-Spin | - | 1.65 |

Molecular dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules. nih.govelifesciences.org The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system. labxing.com MD simulations are crucial for understanding conformational changes and the influence of environment on molecular structure. nih.gov

For systems containing the hexadecylboron moiety, understanding dynamic behavior is key. For example, in the solid-state structure of hexadecylboron-capped clathrochelates, temperature-induced crystal-to-crystal phase transitions were observed. nih.gov These transitions are associated with structural rearrangements of the long-chain hexadecyl substituents. researchgate.netnih.gov While these specific studies utilized methods like multitemperature single-crystal X-ray diffraction and differential scanning calorimetry, MD simulations represent a powerful theoretical approach to model such dynamic structural changes and the intermolecular forces driving them. nih.govgalaxyproject.org Simulations on related long-chain alkanes, such as n-hexadecane, have been used to investigate solidification processes and microstructures, demonstrating the utility of MD for studying systems with long alkyl chains. pku.edu.cn

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Elucidation of Reaction Mechanisms

Understanding the step-by-step sequence of a chemical reaction, known as the reaction mechanism, is fundamental to controlling reaction outcomes. wiley.commasterorganicchemistry.com This involves studying the kinetics of the reaction and identifying any short-lived, high-energy molecules known as reactive intermediates and transition states. wikipedia.orglibretexts.org

Kinetic analysis involves measuring reaction rates to understand how factors like concentration and temperature affect the reaction's speed. researchgate.netnih.govnih.gov This data is used to determine the reaction order and rate constant, providing insight into the mechanism. researchgate.net

Reactions involving alkylboronic acids, such as this compound, can be studied using kinetic analysis. For example, a visible-light-catalyzed alkylation of aromatic enol acetates with alkylboronic acids has been developed to synthesize α-alkyl ketones. researchgate.net In this process, this compound was used to successfully synthesize the corresponding α-hexadecyl ketone. researchgate.net A thorough kinetic analysis of such a reaction would involve monitoring the consumption of reactants and formation of products over time to establish the rate law, which would be crucial for understanding the roles of the photocatalyst, light intensity, and reactant concentrations in the multi-step catalytic cycle.

Most chemical reactions proceed through one or more unstable, short-lived species called reactive intermediates. wikipedia.orgallen.in The highest energy point on the reaction pathway between an intermediate and the next is the transition state. wikipedia.org Identifying these fleeting structures is key to confirming a proposed reaction mechanism. wiley.com

The reactions of this compound involve various potential intermediates.

Radical Intermediates : In the visible-light-catalyzed alkylation of enol acetates, the mechanism likely involves the generation of a hexadecyl radical from this compound, which then participates in the C-C bond formation. researchgate.net

Ionic Intermediates : In other reactions, such as the template condensation of this compound with dichloroglyoxime (B20624) on a metal ion matrix, the process occurs under vigorous conditions, suggesting the involvement of high-energy intermediates. researchgate.netnih.gov Nucleophilic substitution reactions at the boron center would proceed through charged, tetrahedral intermediates. sketchy.com

Transition States : For any reaction, reactants must pass through a high-energy transition state to become products. wikipedia.org For reactions involving boron compounds, such as those forming boron enolates, well-defined, chair-like pericyclic transition states have been proposed to explain the stereochemical outcome. harvard.edu The geometry of these transition states determines the final product structure.

Kinetic Analysis of this compound Reactions

Structure-Reactivity Relationship Studies of this compound Derivatives

The relationship between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. jackwestin.com Factors such as electronic effects (how electrons are distributed) and steric effects (the physical bulk of groups) determine how a molecule will behave in a reaction. sketchy.comaakash.ac.in

For this compound and its derivatives, the long C16 alkyl chain is the most significant structural feature influencing its reactivity.

Steric Effects : The bulky hexadecyl group can sterically hinder the approach of reagents to the boronic acid functional group. This can decrease reaction rates compared to smaller alkylboronic acids. sketchy.com

Electronic Effects : As an alkyl group, the hexadecyl chain is weakly electron-donating, which slightly increases the electron density at the boron atom compared to hydrogen, but its electronic influence is generally less pronounced than its steric and solubility effects. jackwestin.com

Solubility and Amphiphilicity : The long, nonpolar hydrocarbon tail makes this compound and its derivatives highly lipophilic. This property is crucial for its solubility in nonpolar organic solvents. When incorporated into larger polar structures, such as the clathrochelate complexes mentioned previously, the hexadecyl group confers amphiphilicity. researchgate.net This dual nature was intentionally used to influence crystal packing and study temperature-induced phase transitions, demonstrating a clear link between the compound's structure and its solid-state properties. researchgate.netnih.gov

The reactivity of carboxylic acid derivatives is often used as an analogy, where reactivity decreases with increasing basicity of the leaving group. jackwestin.com Similarly, for boronic acid derivatives, the nature of the groups attached to the boron atom dictates the electrophilicity of the boron center and thus its reactivity toward nucleophiles.

Future Directions and Emerging Research Areas

Advancements in Hexadecylboronic Acid Synthetic Methodologies

The synthesis of this compound and its derivatives is a critical area of research, as efficient and scalable methods are essential for its widespread application. Traditional methods often involve the Grignard reaction between hexadecylmagnesium bromide and trialkyl borates, followed by hydrolysis. chemicalbook.com However, current research is focused on developing more sustainable and versatile synthetic routes.

Recent advancements in catalysis have introduced milder and more functional-group-tolerant methods for the synthesis of alkylboronic esters, which are stable precursors to boronic acids. whiterose.ac.uk Palladium-catalyzed borylation of primary alkyl halides, such as 1-bromohexadecane (B154569), with bis(pinacolato)diboron (B136004) is a promising approach that offers high selectivity. organic-chemistry.org Furthermore, the use of more abundant and less expensive metals like iron and manganese in catalytic borylation reactions is an active area of investigation, aiming to provide more economical and environmentally friendly synthetic pathways. organic-chemistry.org

Another emerging strategy involves the visible-light-induced photoredox catalysis, which allows for the generation of alkyl radicals from alkylboronic acids for subsequent reactions. nih.govresearchgate.net This method opens up new avenues for the functionalization of this compound under mild conditions. Researchers are also exploring electroreductive methods for the borylation of alkyl halides, offering a transition-metal-free alternative for synthesizing long-chain alkylboronic esters. organic-chemistry.org These advancements are paving the way for more efficient, selective, and sustainable production of this compound and its derivatives.

Expanded Catalytic Repertoire and Sustainability Aspects

This compound and its derivatives are not only synthetic targets but also valuable reagents and catalysts in organic synthesis. The boronic acid moiety can participate in various cross-coupling reactions, and the long alkyl chain can influence the solubility and catalytic activity in different reaction media.

The development of Chan-Lam amination reactions using alkylboronic esters is a significant area of progress, providing a valuable method for the formation of C-N bonds. chemrxiv.org This copper-catalyzed reaction offers a complementary approach to traditional methods for synthesizing alkylamines. chemrxiv.org Furthermore, the use of this compound in sustainable catalysis is a growing field of interest. For instance, functionalized heterogeneous catalysts, which can be easily separated and recycled, are being developed for various biomass conversion processes. rsc.orgmdpi.com The immobilization of boronic acid functionalities onto solid supports is a key strategy in this area. frontiersin.org

The unique properties of this compound can be harnessed to create catalysts with specific activities. For example, its amphiphilicity can be exploited in biphasic catalysis, where the catalyst resides at the interface of two immiscible solvents. Research is also directed towards designing catalysts that operate under greener reaction conditions, such as in water or solvent-free systems, to enhance the sustainability of chemical processes. rsc.org The development of cobalt-based catalysts for CO2 hydrogenation is another area where long-chain alkyl-substituted ligands could play a role in modifying catalyst performance. mdpi.com

Novel Materials Science Applications with Hexadecylboron Components

The incorporation of hexadecylboron units into materials can impart unique properties, leading to applications in various fields of materials science. The long alkyl chain influences the self-assembly and packing of molecules, while the boron atom can participate in coordination chemistry and act as a Lewis acid.

One notable application is in the synthesis of clathrochelates, which are cage-like metal complexes. Hexadecylboron-capped iron and cobalt clathrochelates have been synthesized and characterized, exhibiting interesting magnetic and electrochemical properties. researchgate.netresearchgate.netcolab.ws These materials can undergo temperature-induced spin-crossover and phase transitions, making them promising for applications in molecular switches and sensors. researchgate.net The crystal packing of these complexes, influenced by the long alkyl chains, plays a crucial role in their solid-state behavior. researchgate.netmdpi.com

Furthermore, the amphiphilic nature of this compound makes it a candidate for the formation of Langmuir-Blodgett films and other organized molecular assemblies. researchgate.net These ordered structures could find applications in electronics, photonics, and surface engineering. The development of novel materials for space applications, such as self-healing materials and advanced polymers, could also benefit from the incorporation of functional boron-containing moieties. frontiersin.org Research into carbon nanotube-based materials for various applications, including drug delivery and sensing, could also explore functionalization with long-chain boronic acids to enhance their properties. rsc.org

Innovative Bioconjugation Strategies for Advanced Bioapplications

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a powerful tool in biomedical research and drug development. adcreview.com Boronic acids are known to form reversible covalent bonds with diols, a functionality present in many biological molecules such as saccharides and glycoproteins. This property makes this compound an attractive candidate for various bioapplications.

Innovative strategies are being developed to utilize boronic acid-diol interactions for targeted drug delivery, biosensing, and diagnostics. susupport.comoxfordglobal.com The hexadecyl chain can facilitate the incorporation of these conjugates into lipid bilayers of cell membranes or liposomes, enhancing their cellular uptake and bioavailability. oxfordglobal.com For instance, antibody-drug conjugates (ADCs) are a class of targeted therapeutics where a potent drug is linked to an antibody that specifically recognizes cancer cells. susupport.com Novel linker technologies are crucial for the stability and efficacy of ADCs, and boronic acid-based linkers are being explored for their unique properties. rsc.org

Furthermore, the development of advanced 3D cell culturing platforms and tissue engineering could benefit from materials functionalized with this compound. rsc.org These materials could be designed to interact with specific cell surface carbohydrates, influencing cell adhesion, proliferation, and differentiation. The use of hyaluronic acid, a major component of the extracellular matrix, in combination with boronic acid derivatives is another promising avenue for creating smart biomaterials for applications such as targeted nanoparticles and injectable hydrogels. nih.gov The exploration of coacervation, a phase separation phenomenon, for encapsulating and delivering nucleic acid-based therapeutics is another area where the unique properties of amphiphilic boronic acids could be advantageous. rsc.org

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and designing new ones. Advanced spectroscopic and computational techniques are powerful tools for elucidating the intricate details of these processes.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B), Infrared (IR) spectroscopy, and Mass Spectrometry (MALDI-TOF) are routinely used to characterize this compound and its derivatives, as well as the intermediates and products of its reactions. researchgate.netacs.org X-ray crystallography provides detailed information about the three-dimensional structure of these molecules and their complexes in the solid state. researchgate.netresearchgate.netugr.es

Reaction progress kinetic analysis is a powerful methodology for studying the kinetics and mechanisms of complex catalytic reactions. nih.govmckgroup.org This approach, combined with in-situ monitoring techniques, can provide valuable insights into the roles of catalysts, intermediates, and reaction conditions. nih.gov

Computational chemistry, particularly density functional theory (DFT), is increasingly being used to complement experimental studies. researchgate.netrsc.org DFT calculations can provide information on the electronic structure, stability, and reactivity of molecules, as well as the energy profiles of reaction pathways. rsc.orgmdpi.com The combination of experimental and computational methods allows for a comprehensive understanding of the mechanistic details of reactions involving this compound, which is essential for the rational design of new catalysts, materials, and bioconjugates. rsc.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing hexadecylboronic acid with high purity, and how can researchers validate its structural integrity?

- Methodological Answer : Synthesis typically involves coupling hexadecyl chains with boronic acid precursors via Suzuki-Miyaura cross-coupling or direct alkylation. Purification requires column chromatography (silica gel, gradient elution) followed by recrystallization. Structural validation must include H NMR (peaks at δ 0.8–1.5 ppm for alkyl chains; δ 7–8 ppm for boronic acid protons) and high-resolution mass spectrometry (HRMS). Purity should be confirmed via HPLC (≥95% purity threshold) .

Q. How does this compound interact with lipid bilayers in membrane studies, and what experimental controls are essential?

- Methodological Answer : Use fluorescence anisotropy or surface plasmon resonance (SPR) to quantify binding affinity. Controls must include:

- Blank lipid vesicles (no boronic acid).

- Competitive inhibition assays (e.g., with free borate ions).

- Temperature/pH variations to assess stability.

Data should be normalized to account for nonspecific binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported partition coefficients () of this compound across different lipid models?

- Methodological Answer : Discrepancies often arise from lipid composition (e.g., DOPC vs. DPPC membranes) or measurement techniques (e.g., octanol-water vs. vesicle-based assays). To reconcile

- Standardize lipid models and buffer conditions (ionic strength, pH 7.4).

- Use isothermal titration calorimetry (ITC) for direct thermodynamic measurements.

- Apply multivariate regression to isolate variables influencing .

Q. What strategies optimize the use of this compound in enzyme inhibition studies targeting bacterial serine hydrolases?

- Methodological Answer :

- Kinetic assays : Pre-incubate enzymes with varying concentrations of this compound (0.1–10 µM) and measure residual activity via fluorogenic substrates.

- Structural analysis : Co-crystallize the inhibitor-enzyme complex for X-ray diffraction (resolution ≤2.0 Å).

- Selectivity profiling : Screen against homologs (e.g., mammalian hydrolases) to assess specificity. Include positive/negative controls (e.g., phenylmethylsulfonyl fluoride) .

Q. How should researchers design experiments to investigate the pH-dependent reactivity of this compound in aqueous versus nonpolar environments?

- Methodological Answer :

- Aqueous phase : Titrate from pH 5–9 and monitor boronate ester formation via B NMR.

- Nonpolar phase : Use deuterated cyclohexane or chloroform to assess aggregation behavior via dynamic light scattering (DLS).

- Cross-validate with computational models (DFT or MD simulations) to predict p shifts .

Data Analysis and Reproducibility

Q. What statistical models are appropriate for analyzing dose-response curves in this compound cytotoxicity assays?

- Methodological Answer :

- Fit data to a four-parameter logistic model (IC, Hill slope, top/bottom asymptotes).

- Use bootstrap resampling (≥1000 iterations) to estimate confidence intervals.

- Address batch-to-batch variability by testing ≥3 independent syntheses .

Q. How can researchers validate the reproducibility of this compound’s self-assembly behavior in nanomaterial applications?

- Methodological Answer :

- Document critical aggregation concentration (CAC) via pyrene fluorescence assays.

- Share raw microscopy images (TEM/AFM) and scattering data (SAXS) in supplementary materials.

- Adhere to FAIR data principles: Ensure metadata includes solvent purity, temperature, and stirring rates .

Conflict Mitigation in Published Studies

Q. How to address discrepancies in reported catalytic efficiencies of this compound in cross-coupling reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.